Erythro-3-Methylglutamic acid is an important amino acid derivative that belongs to the class of glutamic acid analogues. It is characterized by its unique stereochemistry and has been studied for its potential biological activities, particularly in relation to enzymatic processes in bacteria. This compound plays a significant role in various biochemical pathways and serves as a substrate or inhibitor for specific enzymes.
Erythro-3-Methylglutamic acid can be derived from natural sources or synthesized through chemical methods. It is often studied in the context of microbial metabolism and has been isolated from various bacterial species, including Escherichia coli.
Erythro-3-Methylglutamic acid is classified as a non-proteinogenic amino acid. It is a structural analogue of glutamic acid, which is a standard amino acid involved in protein synthesis and neurotransmission.
The synthesis of Erythro-3-Methylglutamic acid can be achieved through several chemical methods, including:
In laboratory settings, synthetic methods often involve protecting groups to ensure selective reactions occur at desired sites on the glutamic acid backbone. The use of chiral catalysts may also enhance the yield of the erythro isomer over other stereoisomers.
Erythro-3-Methylglutamic acid has a molecular formula of CHNO and features a chiral center at the carbon adjacent to the carboxylic acid group. The stereochemistry is critical for its biological activity.
The compound typically exhibits the following structural characteristics:
Erythro-3-Methylglutamic acid participates in various biochemical reactions, particularly those involving enzymatic activity:
In studies examining its interaction with enzymes, Erythro-3-Methylglutamic acid has shown varying degrees of inhibition depending on its concentration and the presence of other analogues. This highlights its potential as a lead compound for developing antimicrobial agents.
The mechanism of action for Erythro-3-Methylglutamic acid primarily involves its role as an analogue in enzymatic reactions:
Studies have demonstrated that Erythro-3-Methylglutamic acid can significantly reduce enzyme activity at specific concentrations, indicating its potential utility in antibiotic development.
Erythro-3-Methylglutamic acid generally appears as a white crystalline solid under standard laboratory conditions. Its solubility in water is relatively high due to its polar functional groups.
Key chemical properties include:
Erythro-3-Methylglutamic acid has several applications in scientific research:
Erythro-3-methylglutamic acid [(2S,3R)-3-MeGlu] is a non-proteinogenic amino acid incorporated into bioactive lipopeptides through specialized NRPS assembly lines. In microorganisms like Streptomyces and Actinoplanes, its biosynthesis initiates with α-ketoglutarate as the precursor. The methyltransferase GlmT catalyzes an S-adenosylmethionine (SAM)-dependent methylation at C3 of α-ketoglutarate, yielding (3R)-methyl-2-oxoglutarate [1]. This intermediate undergoes transamination by a dedicated aminotransferase to form (2S,3R)-3-MeGlu, which is subsequently activated and incorporated into peptide chains by adenylation (A) and peptidyl carrier protein (PCP) domains of NRPSs [1] [10]. Notably, the A-domain of module 10 in the calcium-dependent antibiotic (CDA) NRPS exhibits strict specificity for the (2S,3R) stereoisomer, as confirmed by feeding experiments with synthetic standards [1]. Gene inactivation studies (glmT deletion) abolish 3-MeGlu production, underscoring the enzyme’s essential role [1].
Table 1: NRPS Systems Incorporating Erythro-3-Methylglutamic Acid | Lipopeptide | Producing Organism | Key Biosynthetic Genes | Function |
---|---|---|---|---|
Calcium-Dependent Antibiotic (CDA) | Streptomyces coelicolor | glmT | SAM-dependent methylation of α-ketoglutarate | |
Daptomycin | Streptomyces roseosporus | dptI (homolog of glmT) | Stereoselective 3-MeGlu synthesis | |
Kutznerides | Kutzneria sp. 744 | ktzH (module 3 PCP) | Carrier for Glu hydroxylation | |
Friulimicin | Actinoplanes friuliensis | lipA-lipE | Fatty acid linkage and peptide assembly |
In the biosynthesis of depsipeptides like kutznerides, erythro-3-hydroxy-D-glutamic acid is generated through β-hydroxylation of PCP-tethered glutamic acid. This reaction is mediated by non-heme iron(II)/α-ketoglutarate (αKG)-dependent oxygenases KtzO and KtzP [3]. Biochemical characterization reveals strict stereodivergence:
Enzyme kinetics, measured using non-hydrolyzable CoA analogs, demonstrate that both hydroxylases require the glutamic acid substrate to be covalently bound to the phosphopantetheine arm of the carrier protein PCP3 of the NRPS KtzH [3]. The reaction mechanism involves:
Table 2: Key Hydroxylases in 3-Substituted Glutamic Acid Biosynthesis | Enzyme | Host System | Substrate | Product Stereochemistry | Kinetic Parameters |
---|---|---|---|---|---|
KtzP | Kutzneria sp. 744 | PCP3-bound Glu | erythro-3-OH-D-Glu [(2R,3R)] | Km = 18 µM; kcat = 2.1 min-1 | |
KtzO | Kutzneria sp. 744 | PCP3-bound Glu | threo-3-OH-L-Glu [(2R,3S)] | Km = 22 µM; kcat = 1.8 min-1 | |
SyrP | Pseudomonas syringae | PCP-bound Asp | threo-3-OH-Asp | Km = 15 µM; kcat = 4.3 min-1 |
The NRPS module responsible for incorporating 3-substituted glutamic acids often exhibits atypical architecture. In Kutzneria sp., module 3 of KtzH contains a truncated adenylation domain (A) spanning only 20% of canonical A-domains, rendering it nonfunctional for substrate activation [3] [10]. This deficiency is compensated *in trans by the standalone adenylation enzyme KtzN, which:
Structural studies suggest that the truncated A* domain retains partial interaction motifs enabling protein-protein docking with KtzN. This "domain restoration" mechanism ensures precise spatial positioning for glutamyl transfer. Remarkably, hydroxylation by KtzO/KtzP occurs after loading onto PCP3, confirming carrier protein-tethered intermediates as substrates for tailoring enzymes [3]. Similar trans-acting A-domains occur in friulimicin biosynthesis (lip cluster), where they activate non-proteinogenic amino acids like threo-β-methylaspartic acid [10].
Prokaryotes employ distinct enzymatic strategies to control the C3 stereochemistry of 3-substituted glutamic acids:
Erythro-3-Methylglutamic Acid [(2S,3R)]:
Erythro-3-Hydroxy-D-Glutamic Acid [(2R,3R)]:
Threo Isomers:
Table 3: Stereochemical Outcomes in 3-Substituted Glutamic Acid Biosynthesis | Isomer | Biosynthetic Route | Key Enzyme | Stereochemical Control Mechanism | Biological Context |
---|---|---|---|---|---|
erythro-3-MeGlu [(2S,3R)] | Precursor-directed | GlmT (methyltransferase) | anti SAM-dependent methylation of α-ketoglutarate | Lipopeptides (CDA, daptomycin) | |
threo-3-MeGlu [(2S,3S)] | Not naturally incorporated | N/A | Rejected by A-domain specificity filters | Non-biological or engineered systems | |
erythro-3-OH-D-Glu [(2R,3R)] | In trans hydroxylation | KtzP (non-heme iron oxygenase) | syn hydroxylation of PCP3-bound Glu | Kutznerides 1, 2, 7, 9 | |
threo-3-OH-L-Glu [(2R,3S)] | In trans hydroxylation | KtzO (non-heme iron oxygenase) | anti hydroxylation of PCP3-bound Glu | Kutznerides 3–6, 8 |
Metabolic feeding studies demonstrate rigidity in stereochemical recognition: (2S,3R)-3-MeGlu rescues antibiotic production in glmT mutants, while (2S,3S)-3-MeGlu does not [1]. This specificity arises from the A-domain’s active site, which likely discriminates via hydrogen-bonding networks with the C3 substituent [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7